molecular formula C23H25N3O5 B11465470 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11465470
M. Wt: 423.5 g/mol
InChI Key: IPXPTPVHAXTHJQ-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione: , often referred to as indole-based pyrrolidine , combines elements from both indole and pyrrolidine moieties. Let’s break down its structure:

  • The indole portion consists of a five-membered benzene ring fused to a six-membered nitrogen-containing pyrrole ring.
  • The pyrrolidine part is a four-membered saturated ring containing a nitrogen atom.

This compound’s unique structure contributes to its intriguing properties and diverse applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of indole-based pyrrolidine . One common method involves the Fischer indole synthesis , where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the tricyclic indole product .

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the Fischer indole synthesis or explore alternative routes to achieve higher yields and purity.

Chemical Reactions Analysis

Reactivity::

Indole-based pyrrolidine: participates in various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced by other groups.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce substituents.

Major Products:: The specific products depend on the reaction conditions and reagents used. Researchers have reported derivatives with modified functional groups, such as methoxy or amino substituents.

Scientific Research Applications

Chemistry::

    Building Blocks: serves as a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its derivatives for potential drug candidates due to their diverse biological activities.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer effects.

    Neuropharmacology: Researchers investigate its impact on neurotransmitter systems.

Industry::

    Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which indole-based pyrrolidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While indole-based pyrrolidine stands out for its unique structure, it shares similarities with other indole derivatives. Notable compounds include indole-3-acetic acid (a plant hormone) and related analogs .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O5/c1-29-19-10-15(11-20(30-2)22(19)31-3)26-21(27)12-18(23(26)28)24-9-8-14-13-25-17-7-5-4-6-16(14)17/h4-7,10-11,13,18,24-25H,8-9,12H2,1-3H3

InChI Key

IPXPTPVHAXTHJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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